5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrazole derivative under controlled conditions. For instance, the reaction may involve the use of a furan-2-carboxylic acid derivative and a 5-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .
Scientific Research Applications
5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrazole moiety.
Uniqueness
5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-4-6(11-10-5)7-2-3-8(14-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
AXEIMLKRJLUVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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